Epichlorohydrin; trimethylolpropane
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Overview
Description
Epichlorohydrin and trimethylolpropane are two important compounds in the field of organic chemistryIt is widely used in the production of epoxy resins, glycerol, and elastomers . Trimethylolpropane, on the other hand, is a triol with the chemical formula C6H14O3. It is commonly used as a building block in the synthesis of polyesters, polyurethanes, and alkyd resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epichlorohydrin can be synthesized through the epoxidation of allyl chloride with hydrogen peroxide in the presence of a heterogeneous catalyst . Another method involves the chlorination of propylene followed by hypochlorination of allyl chloride to glyceryl dichlorohydrins, and subsequent dehydrochlorination to form epichlorohydrin . Trimethylolpropane is typically produced by the condensation of formaldehyde with n-butyraldehyde, followed by hydrogenation .
Industrial Production Methods: The industrial production of epichlorohydrin primarily involves the chlorination of propylene at high temperatures, followed by the addition of hypochlorous acid and subsequent dehydrochlorination . Trimethylolpropane is produced on an industrial scale through the aldol reaction of formaldehyde and n-butyraldehyde, followed by catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Epichlorohydrin undergoes various types of chemical reactions, including nucleophilic substitution, hydrolysis, and epoxidation . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrogen peroxide . Trimethylolpropane can react with epichlorohydrin to form trimethylolpropane triglycidyl ether, which is used in the production of epoxy resins .
Major Products Formed: The major products formed from the reactions of epichlorohydrin include glycidyl ethers, glycerol, and chlorohydrin rubbers . Trimethylolpropane reactions typically yield polyesters, polyurethanes, and alkyd resins .
Scientific Research Applications
Epichlorohydrin and trimethylolpropane have numerous applications in scientific research. Epichlorohydrin is used in the synthesis of epoxy resins, which are essential in the production of coatings, adhesives, and composites . It is also used in the pharmaceutical industry for the synthesis of various drugs . Trimethylolpropane is used in the production of biolubricants, which are environmentally friendly alternatives to traditional lubricants . It is also used in the synthesis of shape-memory polymers, which have applications in biomedical devices and smart materials .
Mechanism of Action
Epichlorohydrin exerts its effects through alkylation, where it reacts with nucleophiles such as DNA and proteins . This can lead to the formation of DNA adducts and protein cross-links, which can disrupt cellular processes and lead to cytotoxicity . Trimethylolpropane, when used in the synthesis of polymers, acts as a cross-linking agent, providing rigidity and stability to the polymer network .
Comparison with Similar Compounds
Epichlorohydrin is similar to other epoxides such as ethylene oxide and propylene oxide, but it is unique due to the presence of a chlorine atom, which makes it more reactive . Trimethylolpropane is similar to other polyols such as glycerol and pentaerythritol, but it is unique due to its three hydroxyl groups, which provide it with higher reactivity and versatility in polymer synthesis .
List of Similar Compounds:- Ethylene oxide
- Propylene oxide
- Glycerol
- Pentaerythritol
Properties
Molecular Formula |
C9H19ClO4 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2 |
InChI Key |
HNCWRXZORGVRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C1C(O1)CCl |
Related CAS |
30499-70-8 |
Origin of Product |
United States |
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